![molecular formula C17H14N2O3S B5531332 benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B5531332.png)
benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate involves multiple steps starting from phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione. This intermediate is then reacted with chloroacetyl derivatives to afford the title oxadiazole derivatives (Iqbal et al., 2019). The synthetic route is noted for its efficiency and ability to produce a range of derivatives with potential enzyme inhibitory activities.
Molecular Structure Analysis
Molecular structure analysis of this compound and its derivatives has been conducted using various spectroscopic techniques, including IR, NMR, and Mass spectrometry, as well as elemental analysis. For example, the structural, electronic, and spectroscopic properties of a similar molecule were studied in detail using ab initio and DFT levels, providing insights into its stability and reactivity (Amiri et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate derivatives typically include interactions with various reagents to produce compounds with diverse biological activities. These reactions are crucial for exploring the compound's potential as enzyme inhibitors, antibacterial agents, and anticancer candidates. The derivatives have been found to exhibit significant activity against various targets, showcasing the versatility of the oxadiazole moiety (Iqbal et al., 2019).
Physical Properties Analysis
The physical properties of benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and drug formulation. These properties are often determined using X-ray crystallography and other physicochemical characterization techniques.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and binding affinity to various biomolecules, play a significant role in the compound's application in pharmacology and material science. For instance, the binding interactions with DNA have been explored, indicating the potential for these compounds to act as DNA intercalators or groove binders, which could have implications in drug design and development (Iqbal et al., 2019).
Wirkmechanismus
While the specific mechanism of action for benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate is not mentioned in the search results, oxadiazoles in general have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor properties .
Zukünftige Richtungen
Oxadiazoles, including benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate, have shown potential for a wide range of applications, particularly in the field of medicinal chemistry . Future research may focus on further exploring the therapeutic potential of these compounds and developing more effective synthesis methods .
Eigenschaften
IUPAC Name |
benzyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15(21-11-13-7-3-1-4-8-13)12-23-17-19-18-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRKRDSYDOPUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B5531252.png)
![methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5531253.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide](/img/structure/B5531257.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5531278.png)

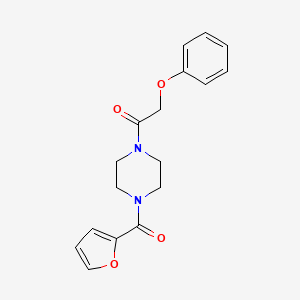
![4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5531311.png)
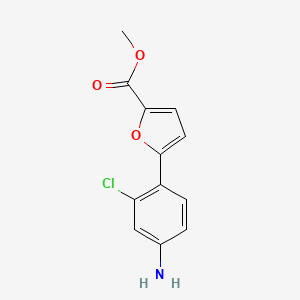
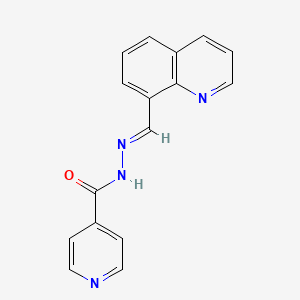
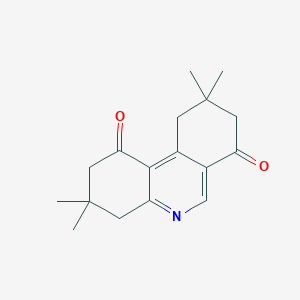
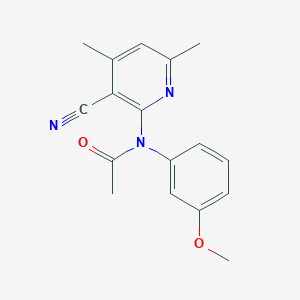
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5531358.png)
![1-(4-chlorophenyl)-5-methyl-4-[3-(methylthio)propanoyl]-2-piperazinone](/img/structure/B5531361.png)